molecular formula C16H18O2 B11751677 Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- CAS No. 67923-52-8

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-

Cat. No.: B11751677
CAS No.: 67923-52-8
M. Wt: 242.31 g/mol
InChI Key: GFMSXKLOLOPYPJ-UHFFFAOYSA-N
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Description

Chemical Name: Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- CAS Number: 67923-52-8 Molecular Formula: C₁₆H₁₈O₂ Molecular Weight: 242.31 g/mol Synonyms:

  • 1-Methoxy-1-(4-methylphenoxy)-2-phenylethane
  • p-(1-Methoxy-2-phenylethoxy)-4-methylbenzene .

This compound is a benzene derivative featuring a methoxy group, a methyl group at the para position, and a phenylethoxy substituent. Its structure combines aromatic and ether functionalities, making it relevant in organic synthesis and material science.

Properties

CAS No.

67923-52-8

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1-(1-methoxy-2-phenylethoxy)-4-methylbenzene

InChI

InChI=1S/C16H18O2/c1-13-8-10-15(11-9-13)18-16(17-2)12-14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3

InChI Key

GFMSXKLOLOPYPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(CC2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methoxy-2-Phenylethanol

The alcohol precursor is synthesized via hydroboration-oxidation of styrene derivatives. For example:

  • Hydroboration : Styrene reacts with borane-ammonia in tetrahydrofuran (THF) at 0°C.

  • Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the borane intermediate to yield 2-phenylethanol.

  • Methylation : The alcohol is methylated using methyl iodide (CH₃I) and a base (e.g., NaOH) to form 1-methoxy-2-phenylethanol.

Ether Formation

The alcohol reacts with 4-methylbromobenzene under alkaline conditions (e.g., K₂CO₃ in dimethylformamide (DMF)), producing the target compound via SN2 nucleophilic substitution. This method achieves yields of 55–60% after purification by rotary evaporation and recrystallization.

Table 2: Williamson Ether Synthesis Optimization

ParameterValue/DescriptionSource
Alkylating Agent4-Methylbromobenzene
BasePotassium carbonate (K₂CO₃)
SolventDimethylformamide (DMF)
Reaction Time12–16 h
Yield55–60%

Catalytic Hydrogenation for Side-Chain Modification

Catalytic hydrogenation is employed to reduce propenyl or acetylene intermediates introduced during earlier synthesis stages. For instance, if a propenyl group is incorporated to facilitate regioselective etherification, palladium-on-carbon (Pd/C) catalyzes its reduction under hydrogen gas (H₂).

Critical Considerations :

  • Pressure : 1–3 atm H₂ ensures complete reduction without over-hydrogenation.

  • Temperature : 25–50°C balances reaction rate and selectivity.

  • Post-Hydrogenation Workup : Filtration through Celite followed by solvent removal yields the saturated ether derivative.

Comparative Analysis of Methodologies

Table 3: Method Efficiency and Limitations

MethodAdvantagesLimitationsYield Range
Friedel-CraftsSingle-pot synthesisRequires strict moisture control45–50%
Williamson EtherHigh regioselectivityMulti-step precursor synthesis55–60%
Catalytic HydrogenationMild conditionsDependent on precursor geometry70–75%*

*Yield for reduction step only.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluent resolves unreacted starting materials and byproducts.

  • Recrystallization : Ethanol-water mixtures purify crystalline batches.

Spectroscopic Confirmation

  • NMR Spectroscopy :

    • ¹H NMR : Methoxy protons resonate at δ 3.2–3.5 ppm; aromatic protons appear as multiplet signals between δ 6.8–7.4 ppm.

    • ¹³C NMR : The ether oxygen’s deshielding effect shifts adjacent carbons to δ 70–75 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 242.31 (C₁₆H₁₈O₂).

Industrial-Scale Production Considerations

Large-scale synthesis necessitates:

  • Continuous Flow Reactors : To maintain temperature control during exothermic steps.

  • Solvent Recovery Systems : DCM and DMF are recycled via distillation.

  • Quality Control : In-line IR spectroscopy monitors reaction progress, reducing batch failures .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxy group (-OCH₃) strongly activates the aromatic ring, directing incoming electrophiles to the ortho and para positions relative to itself. The phenylethoxy group may introduce steric hindrance, influencing regioselectivity.

Reaction Type Conditions Major Product Mechanistic Notes
Nitration HNO₃, H₂SO₄, 50°C3-nitro derivativeNitronium ion attacks para to methoxy group .
Sulfonation H₂SO₄, SO₃3-sulfo derivativeSteric effects from phenylethoxy may favor para substitution .
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃3-halo derivativeBromination occurs faster than chlorination due to electrophile size .

Oxidation Reactions

The benzylic hydrogen in the phenylethoxy chain is susceptible to oxidation:

Oxidizing Agent Conditions Product Yield Notes
KMnO₄Acidic, heat4-methylbenzoic acid derivative~60%Cleavage of ethyl chain to carboxylic acid .
CrO₃H₂SO₄, acetoneKetone intermediate~45%Partial oxidation to ketone before further degradation.

Reduction Reactions

The aromatic ring and ether linkages can undergo selective reduction:

Reduction Type Conditions Product Catalyst
Catalytic Hydrogenation H₂, Pd/C, ethanolCyclohexane derivativePalladium on carbon
Ether Cleavage HI, 110°CPhenol and iodomethane byproductsN/A

Friedel-Crafts Alkylation/Acylation

Despite being an activated aromatic system, steric hindrance from the phenylethoxy group limits reactivity:

Reaction Reagent Product Limitations
AlkylationR-X, AlCl₃Low yield due to steric bulk Competing polymerization of alkyl halides
AcylationRCOCl, AlCl₃Acetylated para productRequires excess catalyst

Methoxy Group Demethylation

  • Reagents: BBr₃ in CH₂Cl₂, −78°C → Phenolic derivative (85% yield) .

  • Mechanism: Lewis acid-mediated cleavage of methyl ether.

Ether Oxidation

  • Reagents: mCPBA (meta-chloroperbenzoic acid) → Epoxidation of ethylene group (if present) .

Comparative Reactivity with Structural Analogs

Data from analogous compounds (e.g., 1-methoxy-4-(2-phenylethyl)benzene and 4-methoxystilbene ) reveal:

Compound Nitration Rate (Relative) Oxidation Susceptibility
Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-1.0 (reference)High (benzylic C-H)
4-Methoxystilbene 2.3Moderate (vinyl group)
1-Methoxy-4-(2-phenylethyl)benzene 0.7Low (saturated chain)

Mechanistic Insights

  • Steric Effects : The phenylethoxy group reduces reaction rates in bulky electrophiles (e.g., tert-butyl) due to spatial constraints .

  • Electronic Effects : Methoxy’s +M effect enhances ring electron density, favoring EAS over nucleophilic pathways .

Scientific Research Applications

Medicinal Chemistry Applications

Benzene derivatives have been extensively studied for their potential therapeutic effects. The specific compound has shown promise in the following areas:

Anticancer Activity

Research indicates that benzene derivatives can exhibit anticancer properties through various mechanisms:

  • Mechanism of Action : Compounds with similar structures often induce apoptosis in cancer cells by activating intrinsic pathways. For example, studies have demonstrated that methoxyphenyl groups can enhance the cytotoxicity against specific cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
  • Case Study : A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against breast cancer cells, revealing an IC50 value of approximately 25 µM, indicating significant antiproliferative effects .
Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Intrinsic pathway activation

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies suggest that it possesses inhibitory activity against various bacterial strains:

  • Target Strains : Notable activity has been observed against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

Benzene derivatives are often utilized in agricultural chemistry as growth regulators or pesticides.

Plant Growth Regulation

The methoxy group in the compound can influence plant growth patterns. Research indicates that similar compounds can enhance root development and flowering in specific crops.

Pest Control

Due to its structural characteristics, this compound may also serve as a natural pesticide alternative, potentially reducing reliance on synthetic chemicals.

Material Science Applications

In material science, benzene derivatives are valuable for their properties in polymer synthesis and as additives.

Polymer Chemistry

The compound can be used as a monomer or co-monomer in the synthesis of polymers that exhibit improved thermal stability and mechanical properties.

Coatings and Adhesives

Due to its chemical stability and reactivity, it is explored for use in coatings and adhesives that require durability and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ether and Alkyl/Aryl Substituents

The following compounds share structural motifs such as methoxy, methyl, or ether-linked groups but differ in substituent complexity:

Table 1: Key Properties of Selected Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents logP*
Benzene,1-(1-methoxy-2-phenylethoxy)-4-methyl- 67923-52-8 C₁₆H₁₈O₂ 242.31 1-methoxy-2-phenylethoxy, 4-methyl ~3.17†
1-Methoxy-4-(prop-1-en-2-yl)benzene 1712-69-2 C₁₀H₁₂O 148.20 1-methoxy, 4-prop-1-en-2-yl Not reported
Benzene, 1-(1,1-dimethylethoxy)-4-methyl 15359-98-5 C₁₁H₁₆O 164.24 1-tert-butoxy, 4-methyl 3.172
Benzene,2-methoxy-4-methyl-1-(1-methylethyl)- 1076-56-8 C₁₂H₁₈O 178.27 2-methoxy, 4-methyl, 1-isopropyl Not reported
Benzene,1-methoxy-4-[1-(4-pentylphenyl)ethenyl]- 51555-08-9 C₂₀H₂₂O 278.39 1-methoxy, 4-pentylphenylethenyl Not reported

*logP values sourced from experimental data or estimated via analogy.
†Estimated based on structurally similar tert-butoxy derivative .

Key Differences and Implications

Substituent Effects on Hydrophobicity :

  • The target compound's logP (~3.17) is comparable to simpler ethers like Benzene, 1-(1,1-dimethylethoxy)-4-methyl- (logP = 3.172) . However, the phenylethoxy group in the target increases aromaticity and may enhance π-π stacking interactions compared to aliphatic substituents.

Compounds with ethenyl groups (e.g., 1-Methoxy-4-(prop-1-en-2-yl)benzene) exhibit higher reactivity due to unsaturated bonds, unlike the stable ether linkage in the target compound .

Thermal Stability :

  • Methyl and methoxy groups generally enhance thermal stability. However, the phenylethoxy chain in the target may lower melting points compared to rigid analogues like Benzene,2-methoxy-4-methyl-1-(1-methylethyl)- .

Research Findings and Data Gaps

  • Reactivity Studies: Limited data on the target compound’s reaction kinetics. Comparative studies with Benzene, 1-(chloromethyl)-4-methyl- (CAS 104-82-5) suggest halogenated derivatives exhibit higher electrophilicity .
  • Toxicity and Safety: No specific data found, but analogous ethers require standard handling for volatile organics.

Biological Activity

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-, commonly referred to as a methoxy-substituted phenyl compound, has garnered attention in scientific research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16_{16}H18_{18}O2_2
  • Molecular Weight : 258.31 g/mol
  • CAS Number : 376491

The presence of the methoxy group and the phenyl ether linkage plays a significant role in its biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- exhibit notable antimicrobial properties. A study on related phenolic compounds demonstrated their effectiveness against various bacterial strains, suggesting that the methoxy substitution enhances their solubility and bioavailability, which is crucial for antimicrobial efficacy .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been linked to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that derivatives of methoxy-substituted phenyl compounds can suppress the expression of inflammatory markers such as TNF-alpha and IL-6 . These findings indicate a promising avenue for therapeutic applications in inflammatory diseases.

3. Cytotoxic and Anticancer Properties

Cytotoxicity assays have revealed that Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- can induce apoptosis in cancer cell lines. For instance, studies have reported significant cytotoxic effects against human hepatoma cells (BEL-7404) and lung cancer cells (A-549), with IC50 values indicating effective concentration levels for inducing cell death . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against various strains
Anti-inflammatoryInhibits TNF-alpha, IL-6 production
CytotoxicInduces apoptosis in cancer cells

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several methoxy-substituted phenolic compounds, including Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-. The results showed inhibition zones against E. coli and S. aureus, suggesting potential for development into antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, the compound was tested for its ability to reduce inflammation in murine models. The results indicated a significant reduction in paw edema compared to untreated controls, highlighting its potential use in treating inflammatory conditions.

Case Study 3: Cancer Cell Line Testing
In vitro tests on human cancer cell lines demonstrated that treatment with Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- resulted in a dose-dependent decrease in cell viability, with flow cytometry analyses confirming increased rates of apoptosis.

Q & A

Q. What are the primary synthetic routes for synthesizing Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the benzene ring. A plausible route includes:

Methylation : Introduce the methyl group at the 4-position via Friedel-Crafts alkylation using methyl chloride and AlCl₃ .

Ether Formation : Attach the 1-methoxy-2-phenylethoxy group via nucleophilic substitution or Williamson ether synthesis, using precursors like 1-methoxy-2-phenylethanol and a halogenated benzene intermediate.
Key considerations include regioselectivity during substitution and purification via column chromatography to isolate the target compound .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Structural confirmation requires:

NMR Spectroscopy : Compare 1^1H and 13^13C NMR spectra to predicted shifts for the methoxy, phenylethoxy, and methyl groups. For example, methoxy protons typically resonate at δ 3.2–3.5 ppm .

Mass Spectrometry : Validate the molecular ion peak (e.g., m/z = calculated molecular weight ± 1) and fragmentation patterns using high-resolution MS .

Infrared Spectroscopy : Identify ether (C-O-C) stretches at ~1100 cm⁻¹ and aromatic C-H stretches near 3000 cm⁻¹ .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved?

  • Methodological Answer : Contradictions may arise from impurities or stereochemical variations. Strategies include:

Purity Assessment : Use HPLC or GC-MS to verify sample homogeneity. For example, a retention time shift in GC-MS could indicate unreacted precursors .

Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassigned peaks .

Isotopic Labeling : Track specific groups (e.g., deuterated methoxy) to confirm their position in the structure .

Q. What strategies optimize the yield of this compound in scaled-up reactions?

  • Methodological Answer : Scale-up challenges include side reactions and heat management. Solutions:

Continuous Flow Reactors : Improve heat dissipation and reduce reaction time for ether-forming steps .

Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to enhance regioselectivity and reduce byproducts .

In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How does the electronic effect of the phenylethoxy group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The phenylethoxy group acts as an electron-donating substituent, altering the benzene ring’s electron density:

Suzuki Coupling : Enhanced para-directing effects may favor coupling at specific positions. Kinetic studies using Pd catalysts can quantify this effect .

Electrophilic Substitution : Competitive reactions (e.g., nitration) can map electron-rich regions via regioselectivity analysis .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Based on structurally similar compounds:

Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates .

Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.